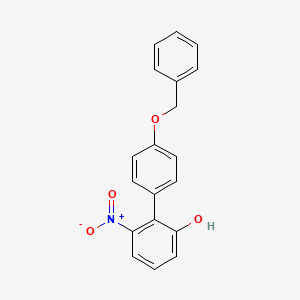
1-(4-Chloro-5-isobutylthiophen-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-5-isobutylthiophen-2-yl)ethanone is an organic compound with the chemical formula C10H13ClOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Chloro-5-isobutylthiophen-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-chlorothiophene with isobutyl bromide in the presence of a base, followed by acetylation with acetyl chloride. The reaction typically occurs in a suitable solvent such as dichloromethane or toluene, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-5-isobutylthiophen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
1-(4-Chloro-5-isobutylthiophen-2-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-5-isobutylthiophen-2-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chloro-2-thienyl)ethanone: Similar structure but lacks the isobutyl group.
1-(4-Isobutylphenyl)ethanone: Contains a phenyl ring instead of a thiophene ring.
2-Acetyl-4-chlorothiophene: Similar thiophene derivative with an acetyl group at the 2-position.
Uniqueness
1-(4-Chloro-5-isobutylthiophen-2-yl)ethanone is unique due to the presence of both the chloro and isobutyl groups on the thiophene ring. This combination of substituents can influence the compound’s reactivity and properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C10H13ClOS |
|---|---|
Molecular Weight |
216.73 g/mol |
IUPAC Name |
1-[4-chloro-5-(2-methylpropyl)thiophen-2-yl]ethanone |
InChI |
InChI=1S/C10H13ClOS/c1-6(2)4-10-8(11)5-9(13-10)7(3)12/h5-6H,4H2,1-3H3 |
InChI Key |
WWWUWFLCTUZTLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(C=C(S1)C(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-[3-(Aminomethyl)phenoxy]-2,2-dimethylpropanoic acid](/img/structure/B12076706.png)


![(7,13-Diacetyloxy-2,10,12-trihydroxy-5,9,17,17-tetramethyl-8-oxo-15-oxatetracyclo[7.6.1.12,6.013,16]heptadec-5-en-4-yl) 3-benzamido-2-hydroxy-3-phenylpropanoate](/img/structure/B12076713.png)



